Albendazole-gamma-hydroxysulphone

Description

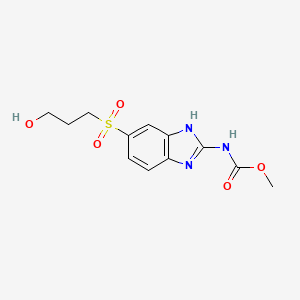

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-(3-hydroxypropylsulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5S/c1-20-12(17)15-11-13-9-4-3-8(7-10(9)14-11)21(18,19)6-2-5-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBZMHKHSDPUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501001674 | |

| Record name | Methyl hydrogen [6-(3-hydroxypropane-1-sulfonyl)-1H-benzimidazol-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-32-0 | |

| Record name | Methyl N-[6-[(3-hydroxypropyl)sulfonyl]-1H-benzimidazol-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80983-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (5-((3-hydroxypropyl)sulfonyl)-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen [6-(3-hydroxypropane-1-sulfonyl)-1H-benzimidazol-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Metabolic Pathways of Albendazole Gamma Hydroxysulphone

Enzymatic Conversion from Albendazole (B1665689) Sulfoxide (B87167)

Following its formation, the pharmacologically active metabolite albendazole sulfoxide (ASOX) undergoes a second, slower oxidation reaction to form the inactive metabolite, albendazole sulphone (ASON). nih.govscielo.br This conversion is a critical step in the deactivation and subsequent elimination of the drug.

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of albendazole and its derivatives. nih.govscielo.br Specifically, these enzymes are responsible for the sulphonation reaction that converts albendazole sulfoxide into albendazole sulphone. nih.govscielo.br Studies have indicated that this enzymatic process can be influenced by the specific enantiomer of albendazole sulfoxide, with CYP enzymes being responsible for increased production of albendazole sulphone from the (-)-ASOX form. scielo.br

Research to pinpoint the exact CYP isoforms responsible for the sulphonation of albendazole sulfoxide has pointed towards the involvement of CYP1A2. scielo.br A study conducted in patients with neurocysticercosis found a correlation between the clearance of antipyrine (a general marker for CYP activity with a moderate weight toward CYP1A2) and the clearance of albendazole sulphone, suggesting a role for CYP1A2 in this metabolic step. scielo.br

| Metabolic Step | Primary CYP Isoform(s) Implicated | Supporting Evidence |

|---|---|---|

| Initial Sulfoxidation (Albendazole → Albendazole Sulfoxide) | CYP3A4, CYP1A2 | Studies in human liver microsomes show these are the main contributors from the CYP family. nih.govscielo.br |

| Sulphonation (Albendazole Sulfoxide → Albendazole Sulphone) | CYP1A2 | Correlation studies with antipyrine clearance in patients suggest its involvement. scielo.br |

| Hydroxylation (Albendazole → Hydroxyalbendazole) | CYP2J2, CYP2C19 | Investigations using human liver microsomes and recombinant P450s identified these as the major enzymes for this pathway. nih.govwashington.eduasm.orgresearchgate.net |

The Flavin-Containing Monooxygenase (FMO) system is a major enzymatic pathway that works in concert with CYP enzymes to metabolize albendazole. scielo.brnih.govscispace.com Its primary role is in the initial, rapid sulfoxidation of the parent albendazole molecule to form its precursor, albendazole sulfoxide. scielo.brnih.govresearchgate.net Studies in rat liver microsomes have demonstrated that both FMO and CYP systems are responsible for this sulfoxidation, with each system exhibiting different stereoselectivity. nih.govscispace.com The FMO system is a crucial contributor to the formation of the pharmacologically active sulfoxide metabolite. researchgate.net

Role of Cytochrome P450 Isoforms in Sulphonation

Precursor-Product Relationships within the Albendazole Metabolic Cascade

The metabolism of albendazole follows a sequential cascade. After oral administration, the parent drug is extensively metabolized, primarily in the liver, through a first-pass effect. This leads to the formation of various products, with the sulfoxidation pathway being the most significant.

The first and most critical step in the metabolic cascade is the rapid oxidation of the thioether group in albendazole to produce albendazole sulfoxide. nih.govscielo.brscielo.br This reaction is catalyzed by two main enzyme systems: the Cytochrome P450s (primarily CYP3A4) and the Flavin-Containing Monooxygenases (FMO). nih.govscielo.brnih.gov This initial conversion is so rapid and extensive that the parent albendazole is typically not found in systemic circulation. researchgate.net The resulting metabolite, albendazole sulfoxide, is chiral and possesses the primary anthelmintic activity of the drug. scielo.br It is this sulfoxide metabolite that serves as the direct precursor for the subsequent formation of albendazole sulphone. nih.govscielo.br

| Precursor | Enzymatic System(s) | Product | Pharmacological Activity |

|---|---|---|---|

| Albendazole | CYP (CYP3A4, CYP1A2) & FMO | Albendazole Sulfoxide | Active |

| Albendazole Sulfoxide | CYP (CYP1A2) | Albendazole Sulphone | Inactive |

Subsequent Oxidation to Albendazole-gamma-hydroxysulphone

The biotransformation of albendazole in the body is a multi-step process primarily occurring in the liver, leading to a variety of metabolites. Following oral administration, albendazole is rapidly and extensively metabolized. The initial key step is the oxidation of the parent compound's propylthio side chain by flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) enzymes, notably CYP3A4, to form albendazole sulfoxide. scielo.br This sulfoxide metabolite is pharmacologically active and is responsible for the systemic anthelmintic effects of the drug. nih.govpatsnap.com

The metabolic cascade continues with the further oxidation of the active albendazole sulfoxide. This subsequent reaction converts albendazole sulfoxide into the inactive metabolite, albendazole sulfone (ABZ-SO₂). researchgate.netnih.gov This oxidation step is considered irreversible and is a critical part of the detoxification and elimination pathway. nih.gov The formation of albendazole sulfone from its sulfoxide precursor is also catalyzed by the CYP enzyme system. scielo.brnih.gov

This compound emerges as a further oxidative metabolite in this pathway. Its formation involves the hydroxylation of the propyl chain of the albendazole sulfone molecule. Specifically, a hydroxyl group (-OH) is introduced at the third carbon, or the gamma (γ) position, of the propyl side chain. This results in the full chemical name: methyl N-[6-(3-hydroxypropyl)sulfonyl-1H-benzimidazol-2-yl]carbamate. This final hydroxylation step represents a typical phase I metabolic reaction that increases the water solubility of the compound, facilitating its eventual excretion from the body. slideshare.net

Characterization of Inactive Metabolite Status and Structural Basis for Inactivity

This compound is characterized as a pharmacologically inactive metabolite. researchgate.net Its lack of anthelmintic activity is a direct consequence of the sequential oxidative transformations of the parent drug. The initial oxidation of the active albendazole sulfoxide to albendazole sulfone results in a loss of therapeutic efficacy. scielo.brresearchgate.net Since this compound is a derivative of the already inactive albendazole sulfone, it too is considered devoid of significant anthelmintic properties. The study of such terminal metabolites is crucial for developing a complete understanding of a drug's biotransformation, pharmacokinetic profile, and routes of elimination.

Comparison of Structural Modifications with Active Metabolites

The structural differences between the active metabolite, albendazole sulfoxide, and the inactive metabolite, this compound, are centered on the oxidation state of the sulfur atom and the modification of the propyl side chain. These modifications fundamentally alter the molecule's chemical properties.

The key structural changes are:

Oxidation of Sulfur : The active albendazole sulfoxide contains a sulfinyl group (-SO-). In contrast, this compound features a more oxidized sulfonyl group (-SO₂-).

Hydroxylation of Propyl Chain : this compound possesses a hydroxyl group (-OH) on the gamma carbon of its propyl side chain, a feature absent in albendazole sulfoxide.

These transformations are summarized in the table below, which compares the parent drug and its key metabolites.

| Compound Name | Molecular Formula | Key Structural Feature | Pharmacological Activity |

| Albendazole | C₁₂H₁₅N₃O₂S | Propylthio group | Prodrug |

| Albendazole Sulfoxide | C₁₂H₁₅N₃O₃S | Propylsulfinyl group | Active |

| Albendazole Sulfone | C₁₂H₁₅N₃O₄S | Propylsulfonyl group | Inactive |

| This compound | C₁₂H₁₅N₃O₅S | Hydroxylated propylsulfonyl group | Inactive |

This table is generated based on data from available research.

Implications of Structural Features on Biochemical Interactions

The structural modifications that convert the active albendazole sulfoxide into this compound have significant implications for its biochemical interactions, rendering it inactive. The primary mechanism of action for benzimidazoles like albendazole is the inhibition of tubulin polymerization in the parasite's cells. patsnap.com This interaction is highly dependent on the specific three-dimensional shape and electronic properties of the drug molecule, which allow it to bind to the beta-tubulin subunit. patsnap.com

The conversion from a sulfoxide to a sulfone group, combined with the addition of a hydroxyl group, drastically alters the molecule's polarity, size, and conformation. The sulfonyl group is more polar and has a different geometry than the sulfinyl group. The introduction of the hydroxyl (-OH) group further increases the molecule's hydrophilicity. slideshare.net These changes are believed to disrupt the precise fit required for effective binding to the target beta-tubulin protein. The altered shape and increased polarity likely prevent the metabolite from entering the binding pocket or from forming the necessary intermolecular bonds, thus eliminating its ability to inhibit microtubule formation and exert an anthelmintic effect. patsnap.comresearchgate.net This structural evolution towards a more water-soluble, pharmacologically inert compound is a classic example of metabolic deactivation, preparing the molecule for efficient elimination from the body, primarily via bile and urine. slideshare.netdrugbank.com

Comparative Metabolism and Interspecies Variability of Albendazole Gamma Hydroxysulphone Formation

Species-Specific Metabolic Profiles and Rates of Formation

The rate and pathway of albendazole (B1665689) metabolism, including the eventual formation of hydroxylated sulfone derivatives, are highly dependent on the species and the specific enzymes it possesses.

In most mammalian species, albendazole undergoes extensive first-pass metabolism in the liver. The initial oxidation to albendazole sulfoxide (B87167) is a critical step, followed by further oxidation to the inactive albendazole sulfone.

Significant interspecies variability exists even between closely related ruminants like sheep and goats. Following subcutaneous administration of albendazole sulfoxide, goats exhibit significantly lower plasma availability, a shorter elimination half-life, and reduced persistence of the metabolite compared to sheep. nih.gov This suggests that extrapolating dosage and efficacy between these species may be inappropriate. Studies using ovine (sheep) liver microsomes have demonstrated that the enzymatic formation of albendazole sulfoxide is substantially more potent—by a factor of 107—than the subsequent oxidation to albendazole sulfone. nih.gov

In rats, isolated hepatocytes show a much greater metabolic capacity for albendazole compared to hepatoma cell lines, efficiently converting the parent drug into both albendazole sulfoxide and albendazole sulfone. nih.gov The specific enzymes responsible for the hydroxylation step, a prerequisite for forming albendazole-gamma-hydroxysulphone, have been identified in human liver microsomes as primarily CYP2J2 and CYP2C19, highlighting the role of specific cytochrome P450 isoenzymes in these pathways. researchgate.net

Helminths possess their own drug-metabolizing enzymes and can biotransform anthelmintics, which may influence drug efficacy and contribute to resistance. The ability to oxidize albendazole varies qualitatively and quantitatively among different parasite species. nih.gov

A comparative study of microsomal (Ms) and cytosolic (Cyt) fractions from three different helminths revealed distinct metabolic profiles nih.gov:

Fasciola hepatica (Liver Fluke): Adult liver flukes can contain significant amounts of albendazole's oxidized metabolites, the sulfoxide and sulfone, after treatment of the host animal. nih.gov The microsomal fraction of F. hepatica demonstrates the highest capacity for oxidizing albendazole among the three parasites studied, with a 50% conversion rate. nih.gov Furthermore, microsomal fractions from triclabendazole-resistant flukes show a 49% higher ability to oxidize albendazole compared to susceptible strains, suggesting that enhanced metabolism may be a resistance mechanism. nih.gov

Moniezia expansa (Tapeworm): This cestode can also oxidize albendazole, although its microsomal fraction is less active than that of F. hepatica, showing a 19% oxidation rate. nih.gov Uniquely among the three parasites, both the microsomal and cytosolic fractions of M. expansa are capable of reducing albendazole sulfoxide back to the parent albendazole compound. nih.gov The parasite's ability to metabolize benzimidazoles like albendazole indicates a potential mechanism for self-protection against the drug's effects. nih.gov

Ascaris suum (Roundworm): The microsomal fraction of this nematode has the lowest oxidative capacity of the three, converting 14% of the albendazole. nih.gov While direct evidence of this compound formation is limited in A. suum, the drug is known to induce significant ultrastructural damage, particularly to the intestinal epithelial cells of the worm. nih.gov

Interactive Table: Comparative Oxidation of Albendazole in Helminth Subcellular Fractions

| Parasite Species | Subcellular Fraction | Albendazole Oxidation Rate (%) | Sulfoxide Reduction Capability | Reference |

| Fasciola hepatica | Microsomal | 50% | Not Observed | nih.gov |

| Fasciola hepatica | Cytosolic | Observed | Not Observed | nih.gov |

| Moniezia expansa | Microsomal | 19% | Observed | nih.gov |

| Moniezia expansa | Cytosolic | Observed | Observed | nih.gov |

| Ascaris suum | Microsomal | 14% | Not Observed | nih.gov |

| Ascaris suum | Cytosolic | Observed | Not Observed | nih.gov |

In Vitro Systems (e.g., human liver microsomes, isolated hepatocytes, cell lines)

In vitro systems are essential for elucidating the specific metabolic pathways of drugs like albendazole without the complexities of a whole organism.

Human Liver Microsomes: These preparations are a standard tool for studying drug metabolism. They contain cytochrome P-450 dependent monooxygenases and flavin-containing monooxygenases, both of which are involved in human albendazole metabolism. nih.gov Studies with human liver microsomes have been crucial in identifying the specific enzymes CYP2J2 and CYP2C19 as being primarily responsible for the hydroxylation of albendazole. researchgate.net

Isolated Hepatocytes: Primary hepatocytes are considered a "gold standard" cellular model because they express a wide range of drug-metabolizing enzymes and can generate metabolic profiles similar to those seen in vivo. nih.gov Isolated rat hepatocytes, for instance, demonstrate a metabolic rate for albendazole that is dozens of times greater than that of hepatoma cell lines. nih.gov They produce both albendazole sulfoxide and albendazole sulfone. nih.gov

Cell Lines: Human hepatoma cell lines like HepG2 and Hep3B are capable of efficiently oxidizing albendazole to its sulfoxide, whereas the SK-HEP-1 cell line is not. nih.gov The HepG2 line has been shown to produce both the sulfoxide and sulfone metabolites. nih.gov While these cell lines are valuable and more accessible than primary cells, their metabolic capacity is generally lower. nih.govnih.gov For example, in a comparative study, FaO hepatoma cells only produced albendazole sulfoxide, whereas HepG2 and isolated rat hepatocytes produced both the sulfoxide and sulfone. nih.gov

Interactive Table: Albendazole Metabolism in Various In Vitro Systems

| In Vitro System | Organism | Key Metabolites Formed | Metabolic Capacity | Reference |

| Liver Microsomes | Human | Albendazole Sulfoxide, Hydroxylated metabolites | High (CYP2J2, CYP2C19 activity) | researchgate.netnih.gov |

| Liver Microsomes | Sheep | Albendazole Sulfoxide, Albendazole Sulfone | High (Sulfoxidation >> Sulfonation) | nih.gov |

| Isolated Hepatocytes | Rat | Albendazole Sulfoxide, Albendazole Sulfone | Very High | nih.gov |

| HepG2 Cell Line | Human | Albendazole Sulfoxide, Albendazole Sulfone | Moderate | nih.govnih.gov |

| Hep3B Cell Line | Human | Albendazole Sulfoxide | Moderate | nih.gov |

| FaO Cell Line | Rat | Albendazole Sulfoxide | Low to Moderate | nih.gov |

| SK-HEP-1 Cell Line | Human | None | Deficient | nih.gov |

Genetic and Environmental Factors Influencing Metabolite Production

The production of albendazole metabolites, including this compound, is not static but is influenced by a range of host-related and external factors. A systematic review of albendazole pharmacokinetics has highlighted several key drivers of variability. nih.gov

Genetic Factors: Individual genetic differences, particularly in the expression and activity of cytochrome P450 enzymes, can significantly alter drug metabolism. The identification of CYP2J2 and CYP2C19 as major enzymes in albendazole hydroxylation suggests that polymorphisms in these genes could lead to variations in the formation of hydroxylated metabolites. researchgate.net

Environmental and Host Factors:

Diet: The presence of a fatty meal consumed alongside albendazole administration is consistently associated with increased systemic availability of albendazole sulfoxide. nih.gov

Age: Age has been shown to be significantly associated with variations in the half-life and systemic availability of albendazole sulfoxide. nih.gov

Infection Status: The host's health status can alter drug pharmacokinetics. Individuals with infections such as echinococcosis or neurocysticercosis show altered pharmacokinetic profiles for albendazole sulfoxide compared to healthy individuals. nih.gov

Co-administered Drugs: The simultaneous use of other drugs can inhibit or induce the enzymes responsible for albendazole metabolism, thereby altering metabolite production. nih.gov For example, in ovine liver microsomes, the anthelmintic fenbendazole (B1672488) acts as a competitive inhibitor of albendazole sulfoxidation. nih.gov

Methodological Considerations for Interspecies Metabolic Comparisons

Choice of Model: The selection of an appropriate animal model is critical. For instance, significant pharmacokinetic differences between sheep and goats, despite their similarities, underscore the risks of direct extrapolation. nih.gov When developing new drugs, it is important to use species with metabolic pathways analogous to humans and to investigate metabolism in multiple in vitro systems (e.g., microsomes and cytosol) to identify potential liabilities early. frontiersin.org

Experimental Conditions: Variations in experimental conditions can lead to conflicting results. Factors such as the diet, feeding regime, and the underlying health or parasitological status of the animals can cause differences in drug absorption, disposition, and persistence. nih.gov Standardizing these conditions is essential for resolving contradictions in reported data.

System Limitations: Researchers must be aware of the limitations of their chosen system. While immortalized cell lines are a convenient tool, they often have lower and sometimes different metabolic capabilities compared to primary hepatocytes. nih.govnih.gov Similarly, results from subcellular fractions like microsomes may not fully represent the complete metabolic processes occurring within an intact cell.

Qualitative and Quantitative Differences: Metabolic comparisons should account for both the types of metabolites produced (qualitative) and their formation rates (quantitative). As seen in helminths, the capacity to biotransform albendazole differs significantly among species, with some pathways, like sulfoxide reduction, being present in one species (M. expansa) but not others (F. hepatica, A. suum). nih.gov

Analytical Methodologies for the Detection and Quantification of Albendazole Gamma Hydroxysulphone

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), stands as the cornerstone for the sensitive and selective quantification of Albendazole-gamma-hydroxysulphone. nih.govmdpi.com These techniques offer high specificity and sensitivity, enabling the detection of low concentrations of the metabolite in complex biological samples. nih.govnih.gov

The development of robust LC-MS/MS methods for this compound requires careful optimization of several parameters to suit the specific matrix, such as plasma, tissue, or feed. nih.govmdpi.comfapesp.br

A critical first step in method development is the sample preparation, which aims to extract the analyte from the matrix and remove potential interferences. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.comnih.govmdpi.com For instance, a method for determining albendazole (B1665689) metabolites in human plasma utilized a liquid-liquid extraction with a mixture of ether, dichloromethane, and chloroform. nih.gov Another approach for analyzing fish fillet employed the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique for sample extraction. scilit.com

Chromatographic separation is typically achieved using a C18 reversed-phase column. mdpi.comresearchgate.net The mobile phase composition is optimized to achieve good peak shape and separation from other metabolites. A common mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, often run in a gradient elution mode. mdpi.comnih.govmdpi.com For example, one method successfully used a mobile phase of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) for the analysis of human plasma. nih.gov

The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, which is suitable for the basic nature of albendazole and its metabolites. nih.gov The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. jchps.com

Interactive Table 1: Exemplary LC-MS/MS Method Parameters for Albendazole Sulfone (this compound) Analysis

| Parameter | Condition | Reference |

| Sample Matrix | Human Plasma | nih.govnih.gov |

| Extraction | Liquid-Liquid Extraction | nih.gov |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | jchps.com |

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity is established by analyzing a series of calibration standards over a defined concentration range. A linear relationship between the concentration and the instrument response is demonstrated by a correlation coefficient (r²) close to 1.0. For this compound, linearity has been demonstrated over various concentration ranges depending on the specific application and matrix. For example, in one study, the linear range for albendazole sulfone in human plasma was established from 10 to 1500 ng/mL. nih.gov Another method for cattle plasma showed linearity in the range of 0.025 to 2.0 µg/mL. mdpi.com

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the analytical instrument, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for studies where very low concentrations of the metabolite are expected. A study on cattle plasma reported an LOD of 0.007 µg/mL and an LLOQ of 0.025 µg/mL for albendazole sulfone. mdpi.com

Interactive Table 2: Linearity, LOD, and LOQ for Albendazole Sulfone (this compound) by LC-MS/MS

| Matrix | Linearity Range | LOD | LOQ | Reference |

| Human Plasma | 10 - 1500 ng/mL | Not Reported | 10 ng/mL | nih.gov |

| Cattle Plasma | 0.025 - 2.0 µg/mL | 0.007 µg/mL | 0.025 µg/mL | mdpi.com |

| Fish Fillet | Not Specified | < 122 ng/g (CCα) | < 145 ng/g (CCβ) | scilit.com |

CCα (Decision Limit) and CCβ (Detection Capability) are statistical concepts used in the validation of analytical methods for residues.

The assessment of recovery, matrix effects, and precision is fundamental to validating the performance of an analytical method.

Recovery refers to the efficiency of the extraction process, indicating the percentage of the analyte that is successfully extracted from the matrix. High and consistent recovery is desirable. For this compound, average recoveries have been reported to be high, often exceeding 80%. For instance, a method for analyzing fish muscle tissue reported an average recovery of 82% for albendazole sulfone. nih.gov

Matrix effects occur when components of the biological matrix co-elute with the analyte and interfere with its ionization, leading to either suppression or enhancement of the signal. It is crucial to evaluate and minimize matrix effects to ensure accurate quantification. This is often assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution. biotage.com In a study on human plasma, the matrix effect for albendazole sulfoxide (B87167) was found to be minimal, with IS-normalized matrix factors ranging from 0.985 to 1.042. nih.gov While this data is for the sulfoxide, similar assessments are performed for the sulfone.

Precision reflects the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision). For this compound, methods have demonstrated good precision, with RSD values typically below 15%. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) with various detectors is another widely used technique for the analysis of this compound. While generally less sensitive than LC-MS/MS, HPLC methods can be robust and suitable for various applications. mdpi.comresearchgate.net

Similar to LC-MS/MS, HPLC methods for this compound predominantly use reversed-phase chromatography with a C18 column. mdpi.comresearchgate.net The mobile phase typically consists of a mixture of acetonitrile and a buffer solution, such as ammonium acetate or phosphate (B84403) buffer, with the pH adjusted to optimize separation. mdpi.comacs.org

Various detection methods can be coupled with HPLC. Ultraviolet (UV) detection is common, with the wavelength set at a value where the analyte exhibits strong absorbance, for instance, around 292 nm or 295 nm. researchgate.netacs.org Photodiode array (PDA) detectors can also be used, providing spectral information that can aid in peak identification. mdpi.comacs.org For enhanced sensitivity and specificity, fluorescence detection can be employed after appropriate derivatization or by exploiting the native fluorescence of the compound. nih.gov

A significant challenge in the chromatographic analysis of this compound is its separation from the parent drug, albendazole, and the other major metabolite, albendazole sulfoxide. These compounds are structurally very similar, which can lead to co-elution and make accurate quantification difficult. mdpi.comresearchgate.net

Optimizing the mobile phase composition, including the organic modifier, pH, and buffer concentration, is crucial to achieve adequate resolution between these closely related compounds. mdpi.com The use of gradient elution, where the mobile phase composition is changed during the chromatographic run, is often necessary to effectively separate all components within a reasonable analysis time. mdpi.com Some methods have reported successful simultaneous quantification of albendazole and its sulfoxide and sulfone metabolites, highlighting the feasibility of overcoming these separation challenges through careful method development. mdpi.comacs.org The development of a UHPLC (Ultra-High-Performance Liquid Chromatography) method was shown to be effective in separating albendazole from its impurities, demonstrating the power of modern chromatographic techniques in resolving complex mixtures. molnar-institute.com

Sample Preparation Techniques for Biological Matrices

The accurate quantification of this compound in biological samples is critically dependent on the sample preparation process. This step is essential for removing interfering substances, concentrating the analyte, and ensuring compatibility with the analytical instrument. The choice of technique is heavily influenced by the nature of the biological matrix.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like plasma. It offers high recovery rates and clean extracts. A common protocol involves using polymeric reversed-phase cartridges. For instance, a method developed for albendazole and its primary metabolites, which can be adapted for related compounds, utilizes Oasis HLB cartridges. mdpi.com This type of sorbent is notable for being water-wettable, and newer iterations like the Oasis PRiME HLB can simplify extraction procedures by eliminating the need for conditioning and equilibration steps. nih.gov

The following table details a representative SPE protocol for extracting benzimidazole (B57391) metabolites from plasma. mdpi.com

| Step | Procedure | Details |

| Conditioning | The SPE cartridge is prepared for sample loading. | 1 mL of methanol is passed through the cartridge, followed by 1 mL of ultrapure water. |

| Sample Loading | The biological sample is loaded onto the cartridge. | 1 mL of plasma is added to the conditioned cartridge. |

| Washing | Interfering substances are washed away. | The cartridge is washed with 3 mL of water to remove hydrophilic impurities. |

| Drying | Residual water is removed from the cartridge. | The cartridge is air-dried for approximately 5 minutes. |

| Elution | The analyte of interest is recovered from the sorbent. | 2 mL of methanol is used to elute the retained compounds. |

| Final Processing | The eluate is prepared for injection. | The methanolic eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 0.25 mL of the mobile phase. |

Considerations for Different Biological Samples (e.g., plasma, blood, tissue homogenates)

The optimal sample preparation strategy varies significantly depending on the biological matrix being analyzed.

Plasma: Plasma is a common matrix for pharmacokinetic studies. After collecting whole blood, it is centrifuged to separate the plasma, which is then typically stored at low temperatures (−20 °C or below) until analysis. mdpi.com SPE is a highly effective method for plasma sample cleanup, as detailed above. mdpi.comnih.gov HPLC methods have demonstrated high mean extraction recoveries from plasma for albendazole metabolites, such as 93.03% for albendazole sulphoxide and 88.78% for albendazole sulphone, indicating the efficiency of these extraction techniques. nih.gov

Blood (Whole, Dried-Blood Spots): Analysis can also be performed on whole blood or using microsampling techniques like dried-blood spots (DBS). nih.gov These methods are particularly valuable in pediatric studies or remote settings. However, they can present unique challenges. For example, one study found that while quantification methods for albendazole and its metabolites in whole blood and plasma were robust, the use of DBS was limited by matrix effects and lower recovery for the parent drug. nih.gov In contrast, another microsampling device, Mitra, showed more robust and reproducible extraction during validation. nih.gov Such studies highlight the need to validate extraction efficiency for each specific matrix and sampling method. For instance, longer sonication and agitation times were required to improve the relative recovery of albendazole metabolites from Mitra samples to nearly 100%. nih.gov

Tissue Homogenates: Analyzing drug concentrations in tissues is crucial for understanding drug distribution. For muscle tissue, a different approach involving liquid-liquid extraction (LLE) has been successfully used. mdpi.com This method involves extracting the sample with an organic solvent like ethyl acetate, followed by a series of LLE cleanup steps. mdpi.com This demonstrates that for solid samples like tissue, LLE may be preferred over SPE to achieve efficient extraction.

The following table summarizes key considerations for different biological samples.

| Biological Sample | Common Preparation Technique | Key Considerations & Findings |

| Plasma | Solid-Phase Extraction (SPE) | High extraction efficiency and clean extracts are achievable. mdpi.comnih.gov Blood must first be centrifuged to separate plasma. mdpi.com |

| Whole Blood | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) direct analysis | Methods show good accuracy and precision (91.5% to 109% accuracy, <10% precision). nih.gov |

| Dried-Blood Spots (DBS) | Microsampling followed by extraction | Can be limited by matrix effects and poor recovery for certain compounds, requiring careful validation. nih.gov |

| Mitra Microsamples | Microsampling followed by extraction | Extraction can be more robust than DBS, but may require optimization (e.g., longer sonication) to achieve high recovery. nih.gov |

| Muscle Tissue | Liquid-Liquid Extraction (LLE) | Samples are typically extracted with an organic solvent (e.g., ethyl acetate) followed by further LLE cleanup steps. mdpi.com |

Application of Metabolomics Approaches for Comprehensive Profiling

Metabolomics provides a powerful platform for the comprehensive analysis of drug metabolites. nih.govnih.gov This approach aims to capture a global snapshot of all small molecules in a biological system, which can be used to discover novel metabolites and understand metabolic pathways. nih.gov

Metabolomics experiments are generally categorized into two main strategies:

Untargeted Metabolomics: This is a discovery-driven approach used to analyze the entire metabolite composition of a sample in an unbiased manner. nih.gov In the context of albendazole, an untargeted experiment using high-resolution mass spectrometry (HRMS) could identify previously uncharacterized metabolites, such as various hydroxylated or conjugated forms, by comparing samples from treated and untreated individuals. nih.gov

Targeted Metabolomics: This is a hypothesis-testing approach that focuses on the precise quantification of a predefined set of known metabolites. nih.gov A targeted method could be developed to specifically measure this compound and other key metabolites in its pathway. This approach offers high sensitivity and quantitative reliability, making it ideal for pharmacokinetic studies or for verifying findings from untargeted experiments. nih.gov

The identification of drug metabolites through metabolomics often involves sophisticated data analysis strategies. A multi-stage approach can be employed, combining time-course experiments to track the appearance of metabolites over time with stable isotope tracing to confirm their relationship to the parent drug. nih.gov Statistical techniques like Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are widely used to mine the complex datasets and differentiate potential metabolites from endogenous molecules. nih.gov Such a metabolomics-based workflow could be effectively applied to create a complete profile of albendazole metabolism, including the formation and fate of this compound.

| Metabolomics Approach | Objective | Methodology | Application to this compound |

| Untargeted | Discovery of novel metabolites | Unbiased analysis of all detectable metabolites, often using HRMS. nih.govnih.gov | Identification of new, previously uncharacterized metabolites of albendazole in various biological matrices. |

| Targeted | Quantification of known metabolites | Measurement of a specific, predefined list of metabolites with high sensitivity and precision. nih.gov | Accurate quantification of this compound and related pathway metabolites for pharmacokinetic analysis. |

Mechanistic Insights into Drug Resistance from the Perspective of Albendazole Gamma Hydroxysulphone

Metabolic Conversion as a Potential Mechanism of Resistance in Parasitic Organisms

The biotransformation of a drug into its various metabolites is a key determinant of its efficacy and potential for resistance development. In the case of albendazole (B1665689), its conversion to different metabolic products, including the inactive albendazole-gamma-hydroxysulphone, is an area of active investigation in the context of drug resistance.

Studies have suggested that an enhanced metabolic capacity in resistant parasites could lead to a more rapid inactivation of albendazole, thereby reducing its anthelmintic effect. Research on the nematode Haemonchus contortus has shown that resistant strains are capable of producing a greater number and quantity of albendazole metabolites compared to susceptible strains. nih.gov This suggests that an increased rate of biotransformation may contribute to the resistance phenotype.

Specifically, in the context of the liver fluke Fasciola hepatica, which is resistant to the related benzimidazole (B57391) triclabendazole, an enhanced ability to oxidize albendazole has been observed. researchgate.net Microsomes from triclabendazole-resistant flukes demonstrated a significantly higher rate of albendazole sulfoxidation compared to those from susceptible flukes. researchgate.net While this study focused on the initial sulfoxidation step, it provides a strong indication that increased metabolic activity is a plausible resistance mechanism that could extend to the further conversion into inactive metabolites like this compound.

Comparative Albendazole Metabolism in Susceptible vs. Resistant Parasites

| Parasite Species | Strain | Key Finding | Reference |

|---|---|---|---|

| Haemonchus contortus | Resistant (IRE) vs. Susceptible (ISE) | Resistant adults formed significantly more metabolites of albendazole than susceptible adults. | nih.gov |

| Fasciola hepatica | Triclabendazole-Resistant vs. Susceptible | Microsomes from resistant flukes showed 49% higher albendazole sulfoxidation activity. | researchgate.net |

The increased formation of inactive metabolites in resistant parasites is likely due to alterations in the expression or activity of drug-metabolizing enzymes. The metabolic pathway of albendazole involves initial oxidation to the active metabolite, albendazole sulfoxide (B87167), followed by further oxidation to the inactive albendazole sulfone and other oxidative metabolites, including this compound. researchgate.net

Evidence from studies on Fasciola hepatica points towards the involvement of cytochrome P450 (CYP) enzymes in the oxidative metabolism of benzimidazoles. researchgate.net The observation that triclabendazole-resistant flukes have a higher capacity for albendazole oxidation suggests that these parasites may have upregulated expression or enhanced activity of specific CYP isoforms responsible for this conversion. researchgate.net This enzymatic enhancement would accelerate the detoxification process, leading to a higher concentration of inactive metabolites like this compound at the target site.

Experimental Approaches to Elucidate Resistance Mechanisms

A variety of experimental techniques are employed to investigate the mechanisms of albendazole resistance. These approaches range from molecular genetic analyses to in vitro and in vivo assays.

To identify β-tubulin polymorphisms, molecular techniques such as Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis or direct DNA sequencing are commonly used. researchgate.netnih.govQuantitative PCR (qPCR) can be utilized to assess the frequency of resistance-associated SNPs in a parasite population before and after treatment. nih.govajtmh.org

For studying metabolic mechanisms, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS) are powerful tools for identifying and quantifying albendazole and its metabolites, including this compound, in biological samples. nih.govresearchgate.netnih.gov

Transcriptomic analysis , through techniques like RNA sequencing, allows for a broad comparison of gene expression between resistant and susceptible parasite strains. diva-portal.orgnih.gov This can reveal the upregulation of genes encoding drug-metabolizing enzymes or drug efflux pumps in resistant individuals.

In vitro methods, such as culturing parasites in the presence of the drug, can be used to induce and select for resistance. nih.gov These laboratory-selected resistant strains are invaluable for mechanistic studies, allowing for controlled comparisons with their susceptible counterparts. nih.gov Additionally, immuno-fluorescence assays (IFA) can be used to visualize changes in the cytoskeleton, such as the microtubule network, in response to drug treatment and in resistant versus susceptible parasites. nih.govwikipedia.org

Genomic and Proteomic Profiling of Resistant Organisms

The development of resistance to albendazole in parasitic organisms is a complex process that involves alterations at both the genomic and proteomic levels. While direct profiling of organisms resistant specifically to this compound is not available in current literature, extensive research on albendazole-resistant parasites provides a foundational understanding of the key mechanisms at play.

The primary and most well-documented mechanism of resistance to benzimidazole drugs, including albendazole, involves genetic mutations in the β-tubulin gene. nih.govresearchgate.netnih.gov This protein is the principal target of albendazole, which acts by inhibiting its polymerization into microtubules, thereby disrupting essential cellular functions in the parasite. Specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, particularly at codons 167, 198, and 200, are strongly associated with resistance in various parasitic nematodes. nih.gov These mutations are thought to alter the binding affinity of albendazole to β-tubulin, reducing the drug's efficacy. While loss-of-function mutations in the ben-1 gene in Caenorhabditis elegans confer significant resistance to albendazole, this is not the sole genetic factor. nih.gov Genome-wide association studies have identified other genomic loci independent of ben-1 that contribute to resistance, indicating a polygenic nature of this trait. nih.gov

Proteomic analyses of albendazole-resistant parasites, such as Giardia duodenalis and Haemonchus contortus, have revealed significant changes in the expression of various proteins. These studies provide a broader view of the cellular response to drug pressure. In Giardia duodenalis clones resistant to albendazole, eight proteins were found to be differentially expressed, playing roles in the cytoskeletal system, antioxidant metabolism, and energy metabolism. diva-portal.org Transcriptomic analysis of albendazole-resistant G. duodenalis also indicated increased protein degradation and turnover, as well as an up-regulation of tubulin and related genes.

Table 1: Summary of Genomic and Proteomic Changes in Albendazole-Resistant Organisms This table summarizes findings related to the parent compound, albendazole, as direct data for this compound is not available.

| Organism | Genomic/Proteomic Change | Associated Function | Reference |

|---|---|---|---|

| Haemonchus contortus | SNPs in β-tubulin gene (codons 167, 198, 200) | Altered drug-target binding | nih.gov |

| Caenorhabditis elegans | Loss-of-function mutations in ben-1 (β-tubulin gene) | Reduced drug-target interaction | nih.gov |

| Giardia duodenalis | Upregulation of alpha 2-giardin and RanBP1 | Cytoskeletal system | diva-portal.org |

| Giardia duodenalis | Upregulation of NADH oxidase | Antioxidant metabolism | diva-portal.org |

| Giardia duodenalis | Upregulation of triosephosphate isomerase, phosphoglycerate kinase, ornithine carbamoyltransferase | Energy metabolism | diva-portal.org |

| Haemonchus contortus | Upregulation of drug metabolism enzymes (cytochrome P450, UDP-glycosyltransferases) | Increased drug detoxification | xmsyxb.com |

Future Research Directions and Methodological Advancements

Elucidation of Additional Minor Metabolic Pathways and Enzymes

The primary metabolic pathway of albendazole (B1665689) in humans is well-established, involving rapid oxidation. The parent compound is first metabolized into the pharmacologically active albendazole sulfoxide (B87167), primarily by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). asm.orgresearchgate.net This sulfoxide is then further oxidized to the inactive albendazole sulfone. asm.orgresearchgate.net

Key enzymes responsible for these transformations have been identified. Studies using human liver microsomes have pinpointed CYP3A4 and FMO3 as major contributors to albendazole sulfoxidation. asm.org Beyond sulfoxidation, hydroxylation represents another significant metabolic route. Research has identified that CYP2J2 is the primary enzyme responsible for the hydroxylation of albendazole, with CYP2C19 also playing a role. nih.govnih.govasm.org

However, the complete metabolic picture is likely more complex, with minor pathways yet to be fully elucidated. The existence of metabolites like Albendazole-gamma-hydroxysulphone suggests a multi-step process involving both sulfoxidation and hydroxylation. Future research is directed towards identifying the specific enzymes and sequential steps that lead to such doubly modified metabolites. Furthermore, studies in non-human species have revealed novel biotransformations. For instance, research in the nematode Haemonchus contortus identified new metabolic pathways, including the formation of N-glycosides of albendazole and its metabolites. nih.gov The discovery of previously undescribed metabolites in organisms like alfalfa highlights the potential for uncovering additional, minor pathways that could have environmental or pharmacological relevance. cas.cz A critical area of future investigation is to determine if these minor pathways exist in humans and what factors (e.g., genetic polymorphisms in metabolizing enzymes, co-administered drugs) might influence their activity.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

Progress in understanding albendazole metabolism is intrinsically linked to the advancement of analytical chemistry. The accurate quantification of the parent drug and its various metabolites in biological matrices requires highly sensitive and specific methods.

Early methods often relied on High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detectors. mdpi.comresearchgate.net While effective, these methods could be limited by long analysis times or insufficient sensitivity for detecting trace-level metabolites. researchgate.net To overcome these limitations, more advanced techniques have been developed and validated.

Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, offers faster and more efficient separations. When coupled with a Fluorescence Detector (FLD), it provides enhanced sensitivity for the simultaneous detection of albendazole and its key metabolites, achieving low limits of detection (LOD) and quantification (LOQ) within a significantly shorter run time. nih.gov

The current gold standard for bioanalytical assays is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique provides unparalleled sensitivity and specificity by separating compounds chromatographically and then identifying them based on their unique mass-to-charge ratio and fragmentation patterns. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma, requiring minimal sample volumes and offering high throughput, which is essential for pharmacokinetic studies. nih.gov

The table below summarizes and compares various analytical techniques used for the determination of albendazole and its metabolites.

| Technique | Matrix | Analytes Detected | Limit of Quantification (LOQ) | Key Advantages | Reference(s) |

| HPLC-PDA | Cattle Plasma | ABZ, ABZSO, ABZSO₂ | 0.025 µg/mL | Reliable and validated for pharmacokinetic studies. | mdpi.com |

| HPLC-UV | Dog Plasma | ABZSO, ABZSO₂ | 0.01 µg/mL | Simple, reliable, successfully applied to pharmacokinetic studies. | researchgate.net |

| UPLC-FLD | Pig & Poultry Muscle | ABZ, ABZSO, ABZSO₂, ABZ-2NH₂-SO₂ | 1.0–10.9 µg/kg | High-speed (6 min run time), excellent sensitivity. | nih.gov |

| LC-MS/MS | Human Plasma | ABZ, ABZSO | ABZ: 0.200 ng/mL; ABZSO: 3.00 ng/mL | High sensitivity and specificity, low plasma volume needed. | researchgate.netnih.gov |

Future developments will likely focus on further improving the sensitivity to characterize novel, low-abundance metabolites and developing methods for analyzing metabolites in more complex or less accessible matrices, such as specific tissues or cellular compartments.

Integration of Computational Modeling with Experimental Metabolite Studies

The integration of computational modeling with experimental studies offers a powerful approach to understanding the complex pharmacokinetics of albendazole. Pharmacokinetic (PK) models, often constructed using systems of ordinary differential equations, are developed to describe and predict the concentration of albendazole and its metabolites, like albendazole sulfoxide, in the body over time. medrxiv.orgnih.gov

These models are built using experimental data from clinical or preclinical studies, where plasma concentrations of the drug and its metabolites are measured at various time points. nih.gov By fitting the model to these data, researchers can estimate key pharmacokinetic parameters, such as the rate of absorption, bioavailability, and the half-life of metabolites. medrxiv.orgnih.govird.fr This approach has been instrumental in systematically evaluating how different factors—including food intake, age, and disease state (like echinococcosis)—affect the drug's pharmacokinetic profile. medrxiv.orgnih.gov For instance, modeling has quantitatively confirmed that co-administration with a fatty meal significantly increases albendazole's bioavailability. medrxiv.org

Looking forward, the extension of these models represents a valuable avenue of future research. ird.fr More sophisticated models could incorporate additional data to explore phenomena such as the induction of metabolic enzymes by albendazole itself, which may alter its pharmacokinetic profile after multiple doses. medrxiv.org Furthermore, the integration of molecular modeling techniques, such as docking simulations, could predict the binding affinity of albendazole and its various metabolites to different CYP450 enzymes. Such in silico studies can help prioritize experimental investigations into the roles of specific enzymes in forming metabolites like this compound, providing a more complete, systems-level understanding of its metabolism.

Investigating its Role as a Model Compound for Oxidative/Reductive Chemistry

The intricate metabolic pathway of albendazole makes it, and its derivatives like this compound, excellent models for studying oxidative biochemical reactions. The core structure of albendazole contains several sites susceptible to enzymatic attack, providing a case study for the mechanisms of drug-metabolizing enzymes.

The primary metabolic transformations are classic examples of oxidative chemistry:

Sulfide (B99878) Oxidation: The initial conversion of the albendazole sulfide to albendazole sulfoxide is a key oxidation step. ed.gov

Sulfone Formation: The subsequent oxidation of the sulfoxide to the corresponding sulfone represents a further oxidative transformation. researchgate.netresearchgate.net

Hydroxylation: The introduction of a hydroxyl group onto the molecule, as seen in this compound, is another fundamental oxidative reaction catalyzed by enzymes like the CYP450 superfamily. researchgate.net

The formation of this compound is particularly instructive as it represents the culmination of multiple, distinct oxidative events on a single molecule. Studying its formation can provide insights into the interplay between different oxidative enzyme systems (e.g., FMOs and CYPs) and the regioselectivity of these enzymes. The simplicity and high yield of the chemical oxidation of albendazole's sulfide group have even led to its use as the basis for a laboratory experiment to introduce students to sulfide oxidation reactions, chiral concepts, and HPLC analysis. ed.gov

Future research can leverage this compound as a probe to investigate the activity of specific oxidative enzymes, explore the chemical mechanisms of oxidation and reduction, and understand how factors like enzyme structure and substrate properties dictate the metabolic outcome. This extends its significance beyond its therapeutic context, establishing it as a valuable tool for fundamental studies in biochemistry and medicinal chemistry.

Q & A

Q. What are the validated analytical methods for quantifying Albendazole-gamma-hydroxysulphone in biological matrices?

Methodological Answer:

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to enhance precision.

- Validate parameters such as linearity (R² ≥ 0.99), limit of detection (LOD), and limit of quantification (LOQ) across biologically relevant concentration ranges (e.g., 1–500 ng/mL in plasma). Include recovery rates and matrix effect assessments to ensure robustness .

Q. How can researchers design in vitro studies to assess the stability of this compound under physiological conditions?

Methodological Answer:

Q. What criteria should guide the selection of animal models for pharmacokinetic studies of this compound?

Methodological Answer:

- Prioritize species with metabolic pathways analogous to humans (e.g., rodents for CYP450-mediated metabolism).

- Justify sample size using power analysis to detect ≥20% differences in bioavailability. Document ethical approvals and housing conditions to comply with institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound against multidrug-resistant helminths?

Methodological Answer:

- Conduct a systematic review with meta-analysis, stratifying studies by parasite strain, drug concentration, and experimental design (e.g., in vitro vs. in vivo).

- Use funnel plots to assess publication bias and mixed-effects models to quantify heterogeneity (I² statistic). Replicate key experiments under standardized conditions to isolate confounding variables .

Q. What experimental approaches are recommended to elucidate the molecular mechanisms of resistance to this compound in nematodes?

Methodological Answer:

Q. How should researchers optimize combination therapies involving this compound to mitigate toxicity risks?

Methodological Answer:

- Use factorial design experiments to evaluate synergistic/additive effects with partner drugs (e.g., ivermectin).

- Monitor hepatotoxicity via serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict safe dosing windows .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

Q. How can researchers ensure reproducibility when reporting this compound bioactivity data?

Methodological Answer:

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw data in repositories (e.g., Zenodo) with detailed metadata.

- Include negative controls and replicate experiments across independent labs. Use standardized units (e.g., µM for concentration) .

Literature and Ethical Considerations

Q. What strategies are effective for conducting a critical literature review on this compound’s metabolic pathways?

Methodological Answer:

- Use Google Scholar with Boolean operators (e.g., "this compound AND (metabolism OR CYP450)") and filter by publication date (last 10 years).

- Extract data into structured tables comparing enzyme isoforms, metabolic rates, and interspecies variability. Highlight gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) .

Q. How should researchers address ethical challenges in clinical trials involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.